molecular formula C17H19N3O4 B15149290 Quipazine (maleate)

Quipazine (maleate)

Cat. No.: B15149290
M. Wt: 329.35 g/mol
InChI Key: QYJJDHZHSCTBII-UHFFFAOYSA-N
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Description

Quipazine (maleate) is a serotonergic drug belonging to the piperazine group. It is primarily used in scientific research due to its ability to act as a serotonin receptor agonist. Quipazine was initially developed as a potential antidepressant but was never marketed for medical use . The compound is known for its interaction with various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quipazine is synthesized by reacting 2-chloroquinoline with piperazine . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for Quipazine (maleate) are not widely documented, the synthesis generally follows the laboratory-scale procedures with necessary scaling adjustments. The maleate salt form is prepared by reacting Quipazine with maleic acid to enhance its solubility and stability .

Chemical Reactions Analysis

Types of Reactions: Quipazine (maleate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperazine derivatives and oxidized metabolites .

Scientific Research Applications

Quipazine (maleate) has a wide range of applications in scientific research:

Mechanism of Action

Quipazine (maleate) exerts its effects primarily by acting as a serotonin receptor agonist. It binds to and activates various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . This activation leads to the modulation of serotonin signaling pathways, influencing neurotransmitter release and neuronal activity. The compound also inhibits serotonin reuptake, further enhancing its serotonergic effects .

Comparison with Similar Compounds

Uniqueness: Quipazine (maleate) is unique due to its dual action as a serotonin receptor agonist and reuptake inhibitor. This dual mechanism allows it to modulate serotonin levels more effectively compared to other similar compounds .

Properties

IUPAC Name

but-2-enedioic acid;2-piperazin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJJDHZHSCTBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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